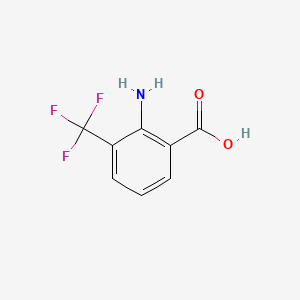

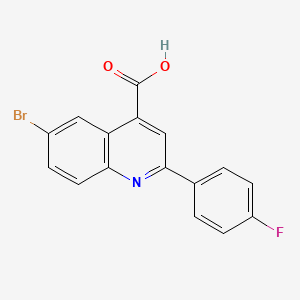

3-Bromo-6-chloro-7-methylchromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related chromen-4-one derivatives typically involves strategies such as the Pechmann condensation or modifications thereof, which allow for the incorporation of halogen atoms and alkyl groups into the coumarin scaffold. However, the specific synthesis details for 3-Bromo-6-chloro-7-methylchromen-4-one are not directly available in the literature. Synthesis methods for similar compounds involve the use of halogenated precursors and catalytic systems that can promote the formation of the coumarin core while introducing the desired substituents in a regioselective manner.

Molecular Structure Analysis

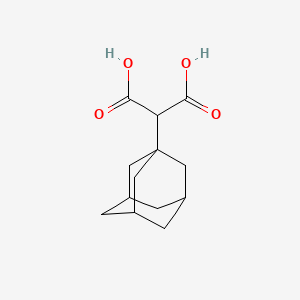

The molecular structure of chromen-4-one derivatives is crucial for their chemical behavior and potential applications. The presence of halogen atoms and a methyl group in this compound is expected to influence its electronic structure, reactivity, and physical properties. Studies on related compounds, such as Schiff base compounds, reveal that the arrangement of substituents around the chromen-4-one core can significantly affect the molecule's stability, conformation, and intermolecular interactions (Wang et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : A Schiff base compound related to 3-Bromo-6-chloro-7-methylchromen-4-one was synthesized and characterized, showing potential antibacterial activities (Wang, Nong, Sht, & Qi, 2008).

Crystallography and Molecular Interaction

- 4-Bromo-3-methylanilinium Perchlorate 18-crown-6 Clathrate : Investigated the interaction between a related bromo compound and crown ether, forming a supramolecular structure (Qiang Xu & Min-Min Zhao, 2011).

Chemical Reaction Studies

- Reactions of Hydrochlorides : Studied reactions between hydrochlorides of related compounds with N-bromosuccinimide and bromine, leading to bromine-derivatives and perbromides (N. Mukarramov, 2014).

- Reactivity of Diazirines : Explored the reactivity of 1-chloro-3-phenyldiazirines, yielding bromo- and chloro-phenyldiazirines, relevant to the study of this compound (Tomáš Martinů & W. Dailey, 2006).

Halomethylation and Ligand Binding

- One-Pot Halomethylation : Demonstrated the halomethylation of salicylaldehydes, a process that could be relevant in modifying compounds like this compound for ligand binding (Qiang Wang et al., 2006).

Computational Chemistry and Molecular Design

- Computational and Experimental Investigations : Explored the Diels-Alder cycloadditions of 4-chloro-2(H)-pyran-2-one, a method relevant to the synthesis and modification of this compound (K. Afarinkia, M. Bearpark, & A. Ndibwami, 2003).

Biological Aspects

- Genetic Control of Methyl Halide Production : Investigated the production of methyl halides in plants, providing insight into the natural biosynthesis of halogenated compounds like this compound (R. Rhew, L. Østergaard, E. Saltzman, & M. Yanofsky, 2003).

Industrial and Synthetic Applications

- Continuous Synthesis in Microreaction Systems : Demonstrated the continuous synthesis of a bromo compound in a microreaction system, potentially applicable to the synthesis of this compound (Pei Xie et al., 2020).

Eigenschaften

IUPAC Name |

3-bromo-6-chloro-7-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c1-5-2-9-6(3-8(5)12)10(13)7(11)4-14-9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICIBGQLPWNJLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350991 |

Source

|

| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

263365-48-6 |

Source

|

| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

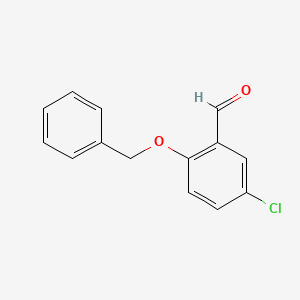

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)